(3E)-1-[(4-Benzylpiperidin-1-YL)methyl]-3-[(2-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one
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Overview
Description
(3E)-1-[(4-Benzylpiperidin-1-YL)methyl]-3-[(2-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a benzylpiperidine moiety, a methoxyphenyl group, and an indolone core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-[(4-Benzylpiperidin-1-YL)methyl]-3-[(2-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzylpiperidine Moiety: This step involves the reaction of benzyl chloride with piperidine under basic conditions to form 4-benzylpiperidine.
Synthesis of the Indolone Core: The indolone core can be synthesized via a cyclization reaction involving an appropriate precursor such as an o-nitrobenzyl derivative.
Coupling Reactions: The final step involves coupling the benzylpiperidine moiety with the indolone core and the methoxyphenyl group under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-[(4-Benzylpiperidin-1-YL)methyl]-3-[(2-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3E)-1-[(4-Benzylpiperidin-1-YL)methyl]-3-[(2-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3E)-1-[(4-Benzylpiperidin-1-YL)methyl]-3-[(2-hydroxyphenyl)imino]-2,3-dihydro-1H-indol-2-one
- (3E)-1-[(4-Benzylpiperidin-1-YL)methyl]-3-[(2-chlorophenyl)imino]-2,3-dihydro-1H-indol-2-one
Uniqueness
(3E)-1-[(4-Benzylpiperidin-1-YL)methyl]-3-[(2-methoxyphenyl)imino]-2,3-dihydro-1H-indol-2-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from similar compounds that may have different substituents on the phenyl ring.
Properties
Molecular Formula |
C28H29N3O2 |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
1-[(4-benzylpiperidin-1-yl)methyl]-3-(2-methoxyphenyl)iminoindol-2-one |
InChI |
InChI=1S/C28H29N3O2/c1-33-26-14-8-6-12-24(26)29-27-23-11-5-7-13-25(23)31(28(27)32)20-30-17-15-22(16-18-30)19-21-9-3-2-4-10-21/h2-14,22H,15-20H2,1H3 |
InChI Key |
YLNFZQMYLJAABO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N=C2C3=CC=CC=C3N(C2=O)CN4CCC(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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